

# An In-depth Technical Guide to the Physicochemical Properties of N-Methylpentylamine

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## Compound of Interest

Compound Name: *N-Methylpentylamine*

Cat. No.: *B1582414*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Methylpentylamine** (CAS No: 25419-06-1). The information is presented to support research, development, and application of this compound in various scientific fields.

## Physicochemical Properties

**N-Methylpentylamine** is a colorless to almost colorless clear liquid.<sup>[1][2]</sup> It is an aliphatic amine with a pentyl group and a methyl group attached to a nitrogen atom.<sup>[1][3]</sup> The quantitative physicochemical properties of **N-Methylpentylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C6H15N	[1][2][3][4][5][6][7]
Molecular Weight	101.19 g/mol	[1][2][4][5]
Boiling Point	116-118 °C	[4][8][9][10][11][12]
Melting Point	-87.87 °C (estimate)	[4][13][8][9][11][12]
Density	0.738 g/mL at 25 °C	[14][4][9][10][11][12]
Refractive Index (n <sub>20/D</sub> )	1.41	[14][4][13][9][10][11][12]
Flash Point	12 °C (55 °F)	[4][13]
Vapor Pressure	18.5 mmHg at 25°C	[4][13]
pKa	10.84 ± 0.10 (Predicted)	[1][4][9][12]
LogP	1.676 - 1.83	[9][12][15]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform. [1][3] Limited solubility in water.[1][3][16]	

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for **N-Methylpentylamine**.

### 2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[17] A common method for determining the boiling point of a small sample is the Thiele tube method.

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat transfer fluid (e.g., mineral oil).[18][19]
- Procedure:

- A small amount of **N-Methylpentylamine** is placed in the small test tube.[\[18\]](#)[\[20\]](#)
- The capillary tube is placed in the test tube with its open end submerged in the liquid and the sealed end upwards.[\[18\]](#)[\[20\]](#)
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[\[18\]](#)[\[19\]](#)
- The assembly is placed in the Thiele tube containing the heat transfer fluid.[\[18\]](#)[\[19\]](#)
- The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[\[18\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[18\]](#)[\[19\]](#)
- Heating is discontinued, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[18\]](#)[\[19\]](#)

## 2.2. Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like **N-Methylpentylamine**, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used method.[\[21\]](#)

- Apparatus: pH meter with a combination electrode, buret, magnetic stirrer, beaker, and standardized acidic titrant (e.g., 0.1 M HCl).[\[22\]](#)[\[23\]](#)
- Procedure:
  - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[22\]](#)
  - A known volume and concentration of **N-Methylpentylamine** solution is prepared in a beaker.[\[22\]](#)
  - The pH electrode is immersed in the solution, and the initial pH is recorded.

- The acidic titrant is added in small, known increments from the buret.[21][22]
- After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[22]
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21]

### 2.3. Determination of LogP (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable technique.[21][24]

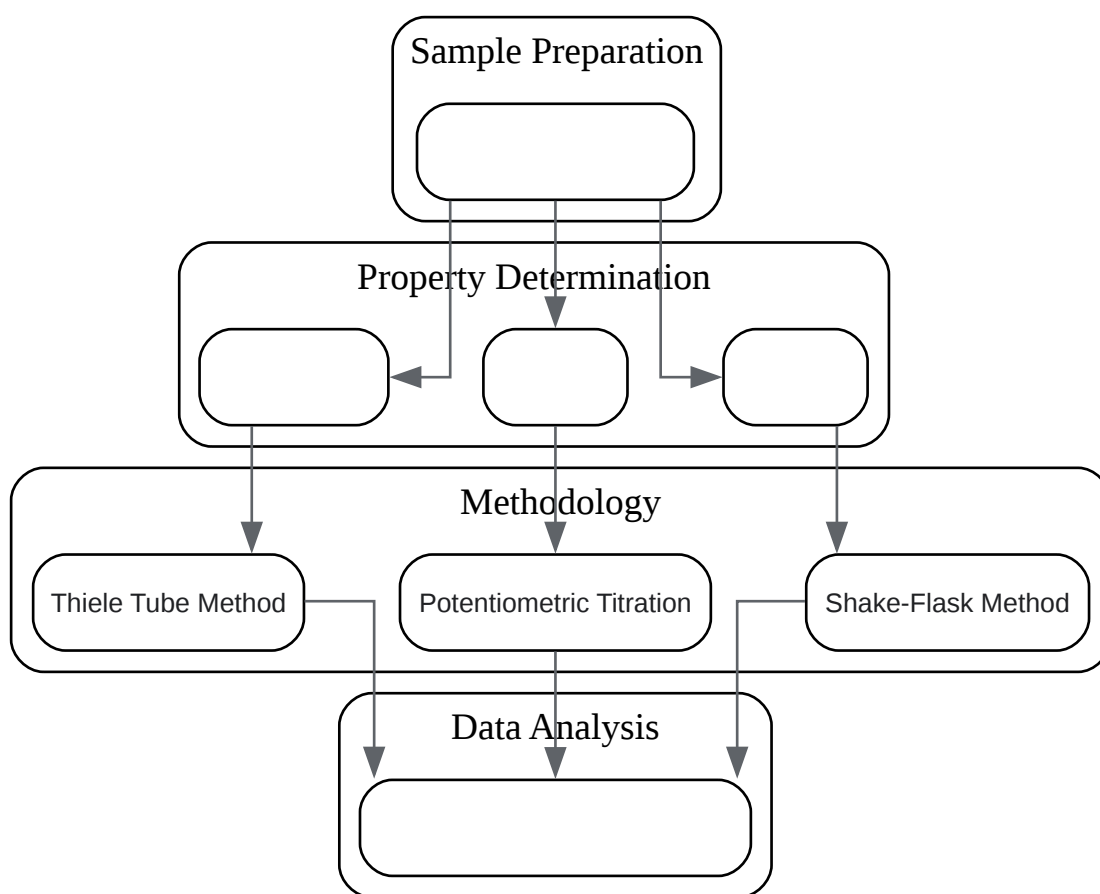
- Apparatus: Separatory funnel, shaker, centrifuge (optional), and an analytical instrument to determine the concentration of the analyte in each phase (e.g., HPLC or UV-Vis spectrophotometer).[24]
- Procedure:
  - n-Octanol and water are pre-saturated with each other.[25]
  - A known amount of **N-Methylpentylamine** is dissolved in one of the phases (usually the one in which it is more soluble).
  - The two phases are combined in a separatory funnel in a defined ratio.
  - The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]
  - The phases are allowed to separate completely, and if necessary, centrifugation can be used to break up emulsions.
  - The concentration of **N-Methylpentylamine** in each phase is determined using a suitable analytical method.[24]

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm of the calculated partition coefficient.[26]

## Visualizations

### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound like **N-Methylpentylamine**.



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Physicochemical property determination workflow.

As **N-Methylpentylamine** is a relatively simple aliphatic amine, it is not typically associated with specific signaling pathways in the context of drug development. Its primary relevance in such a context would likely be as a building block or intermediate in the synthesis of more complex pharmacologically active molecules. Therefore, a signaling pathway diagram is not applicable.

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